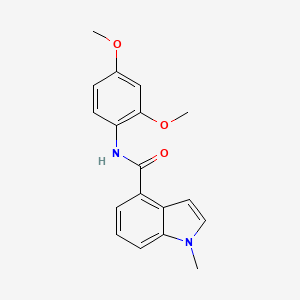![molecular formula C12H19NO2 B6082786 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6082786.png)
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a type of cyclohexanedione derivative that has been synthesized through a variety of methods, and its mechanism of action has been explored in detail.
作用机制
The mechanism of action of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione may work by modulating the activity of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been shown to have antioxidant effects, which may help protect against oxidative stress. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been shown to modulate the activity of certain neurotransmitters, which may have implications for its use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione. One area of research is the development of new synthesis methods that can produce 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in a more efficient and cost-effective manner. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, as well as its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the potential side effects of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione and to develop strategies to mitigate these effects.
合成方法
The synthesis of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione can be achieved through a variety of methods, including the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and formaldehyde. This reaction results in the formation of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, which can be further purified through recrystallization. Other methods of synthesis include the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and paraformaldehyde in the presence of a catalyst.
科学研究应用
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has anti-tumor properties and can inhibit the growth of various cancer cell lines. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to protect against oxidative stress.
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(propyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-13-8-9-10(14)6-12(2,3)7-11(9)15/h8,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAVWFSFAGSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=CC1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6082735.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide](/img/structure/B6082737.png)
![ethyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B6082748.png)
![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6082751.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)
![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)
![2-(4-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6082775.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B6082792.png)